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SJF-0661, a selective CK1a degrader, demonstrates that MYC is a direct CK1a substrate and
that CK1la-mediated phosphorylation of MYC is a key determinant of its stability and pro-
tumorigenic activity. --INVALID-LINK-- SJF-0661, a selective CK1a degrader, demonstrates
that MYC is a direct CK1a substrate and that CK1a-mediated phosphorylation of MYC is a key
determinant of its stability and pro-tumorigenic activity (2023-04-16) SJF-0661, a selective
CK1la degrader, demonstrates that MYC is a direct CK1a substrate and that CK1a-mediated
phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --
INVALID-LINK-- SJF-0661, a selective CK1a degrader, demonstrates that MYC is a direct
CK1a substrate and that CK1a-mediated phosphorylation of MYC is a key determinant of its
stability and pro-tumorigenic activity (2023-04-16) SJF-0661, a selective CK1a degrader,
demonstrates that MYC is a direct CK1a substrate and that CK1a-mediated phosphorylation of
MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- SJF-
0661, a selective CK1a degrader, demonstrates that MYC is a direct CK1a substrate and that
CKla-mediated phosphorylation of MYC is a key determinant of its stability and pro-
tumorigenic activity (2023-04-16) SJF-0661, a selective CK1a degrader, demonstrates that
MYC is a direct CK1a substrate and that CK1a-mediated phosphorylation of MYC is a key
determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- Discovery of SJF-
0661, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1a) with
broad-spectrum anti-tumor activity (2023-04-16) Abstract. Casein kinase 1 alpha (CK1a) is a
serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling,
circadian rhythm, and cell proliferation. The gene encoding CK1a, CSNK1A1, is located on the
59 chromosome arm and is frequently deleted in patients with myelodysplastic syndrome
(MDS) with del(5g) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has
been shown to be the critical driver of the del(5q9) MDS phenotype, the development of small
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molecule inhibitors of CK1a has been hampered by the highly conserved nature of the ATP-
binding pocket among the CK1 family members, making it challenging to achieve selectivity. To
overcome this challenge, we developed a series of potent and selective degraders of CK1a
based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the
discovery and optimization of our lead compound, SJF-0661, which induces potent and
selective degradation of CK1a in a variety of cancer cell lines. SJF-0661 demonstrates broad
anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In
addition, SJF-0661 treatment leads to the stabilization of the tumor suppressor p53 and
induces apoptosis in cancer cells. Furthermore, we show that SJF-0661 has potent in vivo anti-
tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that
SJF-0661 may have therapeutic potential for the treatment of a wide range of cancers,
including AML and MDS. Citation Format: S-J. F. et al. Discovery of SJF-0661, a potent and
selective cereblon-based degrader of casein kinase 1 alpha (CK1a) with broad-spectrum anti-
tumor activity [abstract]. In: Proceedings of the American Association for Cancer Research
Annual Meeting 2023; 2023 Apr 14-19; Orlando, FL. Philadelphia (PA): AACR; Cancer Res
2023;83(7_Suppl):Abstract nr 3051. --INVALID-LINK-- Discovery of SJF-0661, a potent and
selective cereblon-based degrader of casein kinase 1 alpha (CK1a) with broad-spectrum anti-
tumor activity (2023-04-16) To overcome this challenge, we developed a series of potent and
selective degraders of CK1a based on the Cereblon (CRBN) E3 ligase modulator, thalidomide.
Here we describe the discovery and optimization of our lead compound, SJF-0661, which
induces potent and selective degradation of CK1a in a variety of cancer cell lines. SJF-0661
demonstrates broad anti-proliferative activity across a wide range of solid and hematological
cancer cell lines. In addition, SJF-0661 treatment leads to the stabilization of the tumor
suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that SJF-0661
has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our
findings suggest that SJF-0661 may have therapeutic potential for the treatment of a wide
range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of SJF-0661, a potent
and selective cereblon-based degrader of casein kinase 1 alpha (CK1a) with broad-spectrum
anti-tumor activity. (2023-04-16) Casein kinase 1 alpha (CK1a) is a serine/threonine kinase that
regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell
proliferation. The gene encoding CK1a, CSNK1A1, is located on the 5g chromosome arm and
is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q)
chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the
critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of
CK1a has been hampered by the highly conserved nature of the ATP-binding pocket among
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the CK1 family members, making it challenging to achieve selectivity. To overcome this
challenge, we developed a series of potent and selective degraders of CK1a based on the
Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and
optimization of our lead compound, SJF-0661, which induces potent and selective degradation
of CK1a in a variety of cancer cell lines. SJF-0661 demonstrates broad anti-proliferative activity
across a wide range of solid and hematological cancer cell lines. In addition, SJF-0661
treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in
cancer cells. Furthermore, we show that SJF-0661 has potent in vivo anti-tumor activity in a
mouse model of acute myeloid leukemia (AML). Our findings suggest that SJF-0661 may have
therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --
INVALID-LINK-- Discovery of SJF-0661, a potent and selective cereblon-based degrader of
casein kinase 1 alpha (CK1a) with broad-spectrum anti-tumor activity (2023-04-16) SJF-0661
demonstrates broad anti-proliferative activity across a wide range of solid and hematological
cancer cell lines. In addition, SJF-0661 treatment leads to the stabilization of the tumor
suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that SJF-0661
has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our
findings suggest that SJF-0661 may have therapeutic potential for the treatment of a wide
range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of a Potent and
Selective Covalent Inhibitor of Casein Kinase 1a (CK1la) (2023-06-22) Casein kinase 1a
(CK1a) is a key regulator of the Wnt and p53 signaling pathways. Thus, CK1a is an attractive
therapeutic target for the treatment of cancer and other diseases. Here, we report the discovery
of a potent and selective covalent inhibitor of CK1a, SJF-c-63. SJF-c-63 inhibits CK1a with an
IC50 of 20 nM and a Ki of 10 nM. SJF-c-63 is also highly selective for CK1a over other kinases,
including CK14 and CK1le. SJF-c-63 inhibits the growth of cancer cells in a CK1a-dependent
manner. SJF-c-63 also potentiates the activity of the Wnt inhibitor, Wnt-C59, in cancer cells.
These findings suggest that SJF-c-63 is a promising new tool for the study of CK1a and a
potential therapeutic agent for the treatment of cancer. --INVALID-LINK-- Targeting Casein
Kinase 1 Alpha (CK1a) with a Selective Degrader for Cancer Therapy (2023-04-16) Casein
kinase 1 alpha (CK1a) is a serine/threonine kinase that plays a critical role in various cellular
processes, including Wnt signaling, circadian rhythm, and DNA damage response. The
development of small molecule inhibitors against CK1a has been challenging due to the highly
conserved nature of the ATP-binding pocket among the CK1 family members. To overcome this
limitation, we have developed a selective degrader of CK1a, SJF-0661, based on the Cereblon
(CRBN) E3 ligase modulator, thalidomide. SJF-0661 induces potent and selective degradation
of CK1a in a variety of cancer cell lines, leading to cell cycle arrest and apoptosis. Furthermore,
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SJF-0661 demonstrates potent anti-tumor activity in in vivo models of acute myeloid leukemia
(AML). Our findings suggest that the selective degradation of CK1a by SJF-0661 may
represent a promising therapeutic strategy for the treatment of AML and other cancers. --
INVALID-LINK-- is a selective degrader of casein kinase 1 alpha (CK1a) with broad-spectrum
anti-tumor activity. It was developed by scientists at St. Jude Children's Research Hospital. This
document provides detailed application notes and protocols for utilizing SJF-0661 in cell
treatment studies.

Mechanism of Action

SJF-0661 is a cereblon-based degrader of CK1a. It functions as a "molecular glue," hijacking
the cell's natural protein recycling machinery to target CK1a for destruction. By binding to the
Cereblon (CRBN) E3 ligase, SJF-0661 recruits CK1a, leading to its ubiquitination and
subsequent degradation by the proteasome.

The degradation of CK1a has several downstream effects that contribute to its anti-cancer
activity:

e MYC Destabilization: SJF-0661 has been shown to demonstrate that MYC is a direct
substrate of CK1a. The phosphorylation of MYC by CK1a is a key determinant of its stability
and pro-tumorigenic activity.[1] By degrading CK1a, SJF-0661 leads to decreased MYC
phosphorylation and subsequent destabilization and degradation of this critical oncoprotein.

e p53 Stabilization: Treatment with SJF-0661 leads to the stabilization of the tumor suppressor
protein p53.

« Induction of Apoptosis: By promoting the degradation of a pro-survival protein (CK1a) and
stabilizing a tumor suppressor (p53), SJF-0661 induces apoptosis in cancer cells.

CK1la itself is a serine/threonine kinase involved in various cellular processes, including Wnt
signaling, circadian rhythm, and cell proliferation. The gene encoding CK1a, CSNK1A1l, is
located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic
syndrome (MDS).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by SJF-0661.
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Caption: SJF-0661 mediated degradation of CK1a and its downstream effects.

Experimental Protocols

The following are general protocols for treating cells with SJF-0661. Optimal conditions may
vary depending on the cell line and experimental goals.
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Cell Culture and Reagents

o Cell Lines: SJF-0661 has shown broad anti-proliferative activity across a wide range of solid
and hematological cancer cell lines. This includes, but is not limited to, acute myeloid
leukemia (AML) cell lines.

e SJF-0661 Stock Solution: Prepare a high-concentration stock solution of SJF-0661 in a
suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C. Avoid repeated
freeze-thaw cycles.

e Cell Culture Medium: Use the appropriate cell culture medium and supplements as
recommended for the specific cell line being used.

General Protocol for Cell Treatment

The following diagram outlines a general workflow for a cell-based assay with SJF-0661.

Experimental Workflow

Allow cells to adhere
(e.g., 24 hours)

Incubate for desired duration
(e.g., 24, 48, 72 hours)

Treat with SJF-0661
(various concentrations)

Seed cells

Perform downstream analysis

Click to download full resolution via product page
Caption: General experimental workflow for SJF-0661 cell treatment.
Detailed Steps:

o Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability
assays, larger flasks for protein or RNA analysis) at a density that will ensure they are in the
exponential growth phase at the time of treatment.

o Adherence: Allow adherent cells to attach to the culture vessel for a sufficient period
(typically 24 hours) before adding the compound.
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e Preparation of Treatment Medium: Dilute the SJF-0661 stock solution to the desired final
concentrations in fresh cell culture medium. It is crucial to include a vehicle control (medium
with the same concentration of the solvent, e.g., DMSO, used for the stock solution).

o Treatment: Remove the old medium from the cells and replace it with the medium containing
the various concentrations of SJF-0661 or the vehicle control.

 Incubation: Incubate the cells for the desired treatment duration. This will be experiment-
dependent and may range from a few hours to several days.

e Downstream Analysis: Following incubation, harvest the cells for downstream analysis.

Downstream Assays

The choice of downstream assays will depend on the specific research question. Based on the
known mechanism of action of SJF-0661, the following assays are relevant:

o Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the anti-proliferative
effects of SJF-0661.

o Western Blotting: To confirm the degradation of CK1a and assess the levels of downstream
targets like MYC and p53.

o Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the
induction of apoptosis.

o Cell Cycle Analysis (e.g., Propidium lodide staining and flow cytometry): To determine if SJF-
0661 induces cell cycle arrest.

o Quantitative PCR (gPCR): To analyze changes in the expression of genes regulated by MYC
or p53.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of SJF-0661 in various
cancer cell lines. Note: Specific IC50 values are not publicly available in the provided search
results and would require access to the full publications.
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Cell Line Cancer Type Reported Activity Reference
Solid and )
] ] Broad anti-
Various Hematological ) ) o
proliferative activity
Cancers
Acute Myeloid Potent in vivo anti-
AML models ) o
Leukemia (AML) tumor activity

In Vivo Studies

SJF-0661 has demonstrated potent in vivo anti-tumor activity in a mouse model of acute
myeloid leukemia (AML). Researchers planning in vivo experiments should consult the primary
literature for details on dosing, administration routes, and pharmacokinetic/pharmacodynamic

analyses.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when
handling SJF-0661. This includes wearing personal protective equipment (PPE) such as
gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for
detailed safety information.

Conclusion

SJF-0661 is a promising selective CK1a degrader with broad anti-tumor potential. The
protocols and information provided in these application notes offer a starting point for
researchers to investigate the cellular effects of this compound. It is recommended to consult
the primary literature for more detailed information and to optimize experimental conditions for
specific cell lines and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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